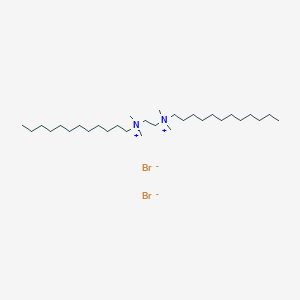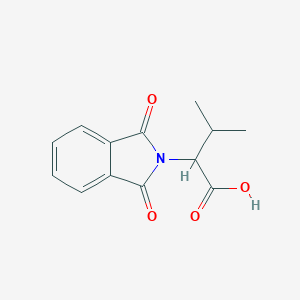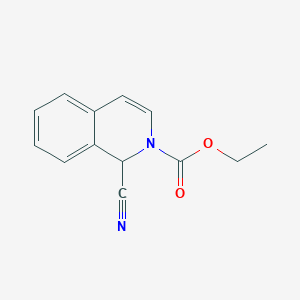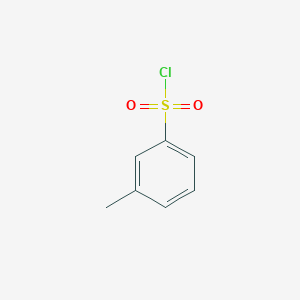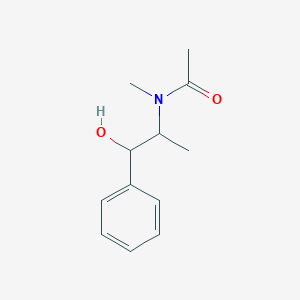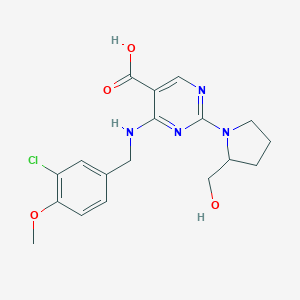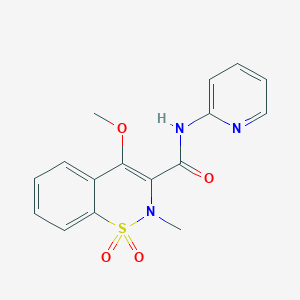
N,N-Dimethyl-2-phenylethanethioamide
説明
N,N-Dimethyl-2-phenylethanethioamide is a compound that can be associated with various chemical research areas, including the synthesis of aromatic polyamides, polyimides, and other related compounds. Although the specific compound N,N-Dimethyl-2-phenylethanethioamide is not directly mentioned in the provided papers, the research context involves related chemical structures and functionalities that can provide insights into its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, palladium-catalyzed reductions, and polycondensation reactions. For instance, the synthesis of triphenylamine-containing aromatic diamines involves cesium fluoride-mediated condensation and palladium-catalyzed hydrazine reduction . Similarly, the synthesis of N-phenylated aromatic polyamides is achieved through high-temperature solution polycondensation . These methods could potentially be adapted for the synthesis of N,N-Dimethyl-2-phenylethanethioamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N,N-Dimethyl-2-phenylethanethioamide is often characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry . These studies reveal the presence of various functional groups and their arrangements, which are crucial for understanding the chemical behavior of the compounds. For example, the crystal structure analysis provides insights into the intermolecular interactions and the stability of the compounds .
Chemical Reactions Analysis
The chemical reactions involving compounds with functionalities similar to N,N-Dimethyl-2-phenylethanethioamide include the formation of complexes with metal ions , the establishment of hydrogen bonding and other non-covalent interactions , and the formation of polymeric structures . These reactions are influenced by the molecular structure and the electronic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to N,N-Dimethyl-2-phenylethanethioamide, such as aromatic polyamides and polyimides, include high thermal stability, good solubility in organic solvents, and the ability to form flexible and transparent films . These properties are determined by the presence of aromatic rings, amide linkages, and other substituents that influence the rigidity and solubility of the polymers.
Relevant Case Studies
Case studies in the literature often focus on the synthesis and characterization of compounds with potential applications in materials science and medicinal chemistry. For example, the synthesis of benzamide derivatives with potential biological applications is reported, and these compounds are screened for their inhibitory potential against various enzymes . Another case study involves the synthesis and characterization of antipyrine derivatives, which are analyzed for their solid-state structures and intermolecular interactions .
科学的研究の応用
Chemical Reactivity and Synthesis
- N,N-dimethyl enaminones, which include analogues like N,N-Dimethyl-2-phenylethanethioamide, are used as building blocks for a diverse range of heterocyclic compounds. They have shown significant biological interest and are explored for developing new classes of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).
Application in Polymer Synthesis and Treatment
- In the field of material science, particularly in the development of reverse osmosis polyamide membranes, derivatives of N,N-dimethyl compounds have been used. N,N'-dimethyl-m-phenylenediamine (N,N'-DMMPD) was selected for preparing polyamide membranes with high resistance to chlorine, showing potential for water treatment and desalination technologies (Shintani et al., 2007; Shintani et al., 2009).
Photocatalytic Applications
- N,N-dimethyl compounds have been utilized in the modification of titania nanoparticles for enhancing photocatalytic activity. These compounds show potential in environmental applications like degradation of pollutants under visible light (Wang et al., 2015).
Biomedical Applications
- Hydrogels synthesized from N,N-dimethyl compounds have been investigated for potential biomedical applications due to their mechanical and optical properties, such as high refractive index and mechanical strength. This shows their potential use in areas like drug delivery and tissue engineering (Kabir et al., 2014).
Exploration in Drug Chemistry
- In drug chemistry, N,N-dimethyl analogues have been synthesized and evaluated for biological applications. For example, benzamide derivatives of N,N-dimethyl compounds have shown potential in binding nucleotide protein targets, indicating their relevance in medicinal chemistry (Saeed et al., 2015).
特性
IUPAC Name |
N,N-dimethyl-2-phenylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOKDAWGDBJTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334038 | |
| Record name | N,N-Dimethyl-2-phenylethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17709-95-4 | |
| Record name | N,N-Dimethyl-2-phenylethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



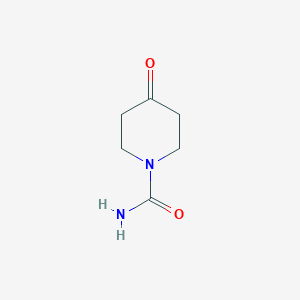

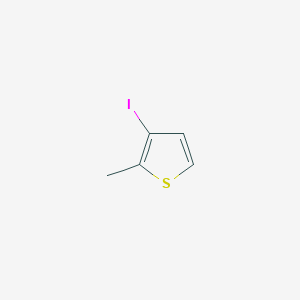
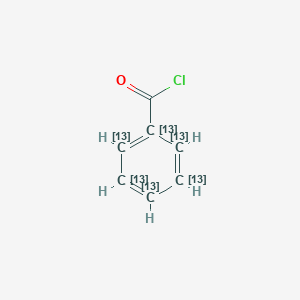
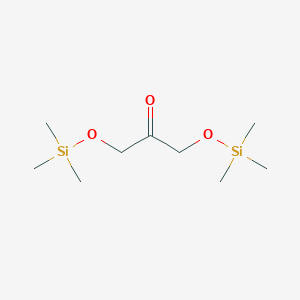
![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
